

# Molybdenum Chlorides: A Comprehensive Technical Guide to Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Molybdenum chloride	
Cat. No.:	B1676689	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the various oxidation states of **molybdenum chlorides**. Molybdenum, a transition metal, exhibits a remarkable range of oxidation states, leading to a diverse family of chloride compounds with unique structural and reactive properties.[1][2] This document details the synthesis, characterization, and key applications of **molybdenum chlorides**, with a focus on providing actionable data and experimental protocols for laboratory use.

## Overview of Molybdenum Chloride Oxidation States

Molybdenum forms stable chlorides in oxidation states ranging from +2 to +6.[1] The stability and structure of these compounds are intricately linked to the coordination environment of the molybdenum atom and the presence of metal-metal bonding, particularly in lower oxidation states. The following sections provide a detailed exploration of each significant oxidation state.

## Molybdenum(II) Chloride (MoCl<sub>2</sub>)

Molybdenum(II) chloride is a fascinating example of cluster chemistry. It does not exist as a simple monomeric MoCl<sub>2</sub> unit but rather as the hexanuclear cluster Mo<sub>6</sub>Cl<sub>12</sub>.[3] This yellow crystalline solid is of significant interest in cluster chemistry and as a precursor for novel materials.[3]



**Ouantitative Data** 

Property	Value
Chemical Formula	M06Cl12
Molar Mass	992.76 g/mol
Appearance	Yellow crystalline solid
Density	3.17 g/cm <sup>3</sup>
Melting Point	530 °C
Oxidation State of Mo	+2

#### Experimental Protocol: Synthesis of Mo<sub>6</sub>Cl<sub>12</sub>

The synthesis of molybdenum(II) chloride cluster is achieved through the reduction of molybdenum(V) chloride with metallic molybdenum in a high-temperature furnace.[3]

#### Materials:

- Molybdenum(V) chloride (MoCl<sub>5</sub>)
- Molybdenum metal powder
- Quartz tube
- Tube furnace
- Concentrated Hydrochloric Acid (HCl)

#### Procedure:

- A stoichiometric mixture of molybdenum(V) chloride and molybdenum metal is prepared according to the reaction: 12 MoCl<sub>5</sub> + 18 Mo → 5 Mo<sub>6</sub>Cl<sub>12</sub>.
- The mixture is sealed in a quartz tube under vacuum.



- The tube is placed in a tube furnace and heated to 600–650 °C. The reaction proceeds via the intermediate formation of MoCl<sub>3</sub> and MoCl<sub>4</sub>.[3]
- After the reaction is complete, the furnace is cooled, and the Mo<sub>6</sub>Cl<sub>12</sub> cluster is isolated.
- The crude product can be purified by heating in concentrated HCl to form (H₃O)₂[Mo<sub>6</sub>Cl<sub>14</sub>],
  which can be subsequently converted back to the desired cluster.[3]

## Molybdenum(III) Chloride (MoCl₃)

Molybdenum(III) chloride is a dark red, paramagnetic solid that exists in two polymorphic forms:  $\alpha$ -MoCl<sub>3</sub> and  $\beta$ -MoCl<sub>3</sub>.[4] The alpha form possesses a crystal structure similar to aluminum chloride (AlCl<sub>3</sub>).[4]

**Ouantitative Data** 

Property	Value
Chemical Formula	MoCl <sub>3</sub>
Molar Mass	202.30 g/mol
Appearance	Dark red solid
Density	3.58 g/cm <sup>3</sup>
Melting Point	410 °C (decomposes)
Magnetic Susceptibility (χ)	+43.0·10 <sup>-6</sup> cm³/mol
Oxidation State of Mo	+3

#### Experimental Protocol: Synthesis of α-MoCl<sub>3</sub>

A common and high-yield synthesis of molybdenum(III) chloride involves the reduction of molybdenum(V) chloride.[4]

#### Materials:

Molybdenum(V) chloride (MoCl<sub>5</sub>)



- Anhydrous tin(II) chloride (SnCl<sub>2</sub>) or Hydrogen (H<sub>2</sub>) gas
- Reaction vessel suitable for gas-solid or solid-solid reactions
- · Inert atmosphere glovebox or Schlenk line

#### Procedure using SnCl<sub>2</sub>:

- In an inert atmosphere, molybdenum(V) chloride is thoroughly mixed with a stoichiometric amount of anhydrous tin(II) chloride.
- The solid mixture is gently heated to initiate the reduction. The reaction is: MoCl<sub>5</sub> + SnCl<sub>2</sub> → MoCl<sub>3</sub> + SnCl<sub>4</sub>.
- The volatile tin(IV) chloride is removed by sublimation under vacuum, leaving behind the molybdenum(III) chloride product.

#### Procedure using H2:

- Molybdenum(V) chloride is placed in a reaction tube.
- A stream of hydrogen gas is passed over the solid MoCl<sub>5</sub>.[4]
- The reaction tube is heated. The temperature and pressure can be optimized, with one study suggesting 125°C at pressures of 100 psi or higher for good yields.[5] The reaction is: 2
  MoCl<sub>5</sub> + 2 H<sub>2</sub> → 2 MoCl<sub>3</sub> + 4 HCl.
- The hydrogen chloride byproduct is removed with the gas stream.

### Molybdenum(IV) Chloride (MoCl<sub>4</sub>)

Molybdenum(IV) chloride is a black solid that exists in at least two polymorphic forms. It is often used as a precursor for the synthesis of other molybdenum compounds.

## **Quantitative Data**



Property	Value
Chemical Formula	MoCl <sub>4</sub>
Molar Mass	237.75 g/mol
Appearance	Black solid
Oxidation State of Mo	+4

## Experimental Protocol: Synthesis of MoCl4

Molybdenum(IV) chloride can be prepared by the reaction of molybdenum(III) chloride with molybdenum(V) chloride.[5]

#### Materials:

- Molybdenum(III) chloride (MoCl<sub>3</sub>)
- Molybdenum(V) chloride (MoCl<sub>5</sub>)
- · Sealed glass tube
- Furnace

#### Procedure:

- Stoichiometric amounts of finely ground molybdenum(III) chloride and molybdenum(V) chloride are mixed in an inert atmosphere.
- The mixture is sealed in a glass tube under vacuum.
- The sealed tube is heated in a furnace to 250 °C to drive the reaction: MoCl₃ + MoCl₅ → 2
  MoCl₄.[5]
- After cooling, the tube is opened in an inert atmosphere to recover the molybdenum(IV) chloride product.

## Molybdenum(V) Chloride (MoCl<sub>5</sub>)



Molybdenum(V) chloride is a dark green, volatile solid and is one of the most common starting materials in molybdenum chemistry.[6] In the solid state, it exists as a dimer, Mo<sub>2</sub>Cl<sub>10</sub>, with two bridging chloride atoms.[6] It is a potent Lewis acid and finds applications in organic synthesis as a catalyst.

**Ouantitative Data** 

Property	Value
Chemical Formula	MoCl₅ (monomer), Mo₂Cl₁₀ (dimer)
Molar Mass	273.21 g/mol (for MoCl <sub>5</sub> )
Appearance	Dark green solid
Density	2.928 g/cm <sup>3</sup>
Melting Point	194 °C
Boiling Point	268 °C
Crystal Structure	Monoclinic
Coordination Geometry	Edge-shared bioctahedron (dimer)
Mo-Cl Bond Distances (dimer)	2.26 - 2.54 Å
Oxidation State of Mo	+5

### **Experimental Protocol: Synthesis of MoCl**<sub>5</sub>

Molybdenum(V) chloride is typically prepared by the direct chlorination of molybdenum metal. [6][7]

#### Materials:

- Molybdenum metal powder
- Chlorine (Cl<sub>2</sub>) gas
- · Quartz reaction tube
- Tube furnace



#### Procedure:

- Molybdenum metal powder is placed in a quartz boat inside a quartz reaction tube.
- The tube is placed in a tube furnace and purged with an inert gas.
- A controlled stream of chlorine gas is passed through the tube.
- The furnace is heated to an elevated temperature (e.g., 500 °C) to initiate the reaction: 2 Mo
  + 5 Cl<sub>2</sub> → 2 MoCl<sub>5</sub>.[8]
- The volatile molybdenum(V) chloride sublimes and is collected in a cooler part of the reaction apparatus.
- All operations should be conducted in a well-ventilated fume hood due to the hazardous nature of chlorine gas and the moisture sensitivity of the product.

## Molybdenum(VI) Chloride (MoCl<sub>6</sub>)

Molybdenum(VI) chloride is a black, diamagnetic solid that is unstable at room temperature.[9] It readily decomposes to molybdenum(V) chloride and chlorine gas.[9]

**Ouantitative Data** 

Property	Value
Chemical Formula	MoCl <sub>6</sub>
Molar Mass	308.66 g/mol
Appearance	Black solid
Oxidation State of Mo	+6

## **Experimental Protocol: Synthesis of MoCl**<sub>6</sub>

The synthesis of the elusive molybdenum(VI) chloride is achieved by the reaction of molybdenum hexafluoride with boron trichloride.[9]

Materials:



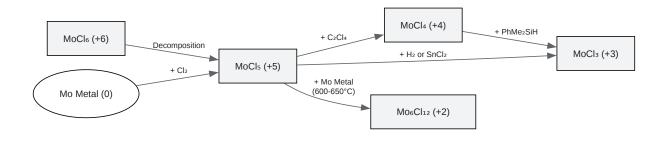
- Molybdenum hexafluoride (MoF<sub>6</sub>)
- Boron trichloride (BCl<sub>3</sub>)
- Low-temperature reaction vessel

#### Procedure:

- The reaction is carried out at low temperatures due to the instability of the product.
- Molybdenum hexafluoride is reacted with an excess of boron trichloride according to the equation: MoF<sub>6</sub> + 3 BCl<sub>3</sub> → MoCl<sub>6</sub> + 3 BF<sub>2</sub>Cl.[9]
- The product, molybdenum(VI) chloride, must be handled and stored at low temperatures to prevent decomposition.

## Visualizing Molybdenum Chloride Chemistry Interconversion of Molybdenum Chlorides

The different oxidation states of **molybdenum chloride**s are accessible through various redox reactions. The following diagram illustrates the key transformations.



Click to download full resolution via product page

Caption: Interconversion pathways of molybdenum chlorides.

## Structure of Molybdenum(V) Chloride Dimer



The dimeric structure of Mo<sub>2</sub>Cl<sub>10</sub> is a key feature of molybdenum(V) chloride in the solid state.

Caption: Dimeric structure of Mo<sub>2</sub>Cl<sub>10</sub>.

## **Applications in Research and Development**

**Molybdenum chloride**s are versatile reagents and precursors in both inorganic and organic chemistry.

- Catalysis: Molybdenum(V) chloride is a Lewis acid catalyst used in various organic transformations, including Friedel-Crafts reactions, polymerizations, and olefin metathesis.
   [10]
- Materials Science: They serve as precursors for the synthesis of molybdenum-containing materials, such as thin films via chemical vapor deposition (CVD), and for the production of nanocomposites.
- Inorganic Synthesis: The different molybdenum chlorides are fundamental starting materials for the synthesis of a wide array of molybdenum coordination complexes and organometallic compounds.

This guide provides a foundational understanding of the rich chemistry of **molybdenum chlorides**. The detailed protocols and data are intended to facilitate further research and application of these versatile compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. imoa.info [imoa.info]
- 2. WebElements Periodic Table » Molybdenum » molybdenum dichloride [winter.group.shef.ac.uk]
- 3. Molybdenum(II) chloride Wikipedia [en.wikipedia.org]



- 4. Molybdenum(III) chloride Wikipedia [en.wikipedia.org]
- 5. Preparation of Trichloride and Tetrachloride of Molybdenum PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molybdenum(V) chloride Wikipedia [en.wikipedia.org]
- 7. Molybdenum(V)\_chloride [chemeurope.com]
- 8. MOLYBDENUM(V) CHLORIDE CAS#: 10241-05-1 [m.chemicalbook.com]
- 9. Molybdenum(VI) chloride Wikipedia [en.wikipedia.org]
- 10. proficientmarketinsights.com [proficientmarketinsights.com]
- To cite this document: BenchChem. [Molybdenum Chlorides: A Comprehensive Technical Guide to Synthesis, Properties, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676689#different-oxidation-states-of-molybdenum-chlorides]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com